

3-Bromo-4-methoxyphenol molecular weight

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Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenol

Cat. No.: B107203

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An In-Depth Technical Guide to **3-Bromo-4-methoxyphenol**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-methoxyphenol** (CAS No: 17332-12-6), a key chemical intermediate in the fields of organic synthesis and drug discovery. This document details the molecule's fundamental physicochemical properties, offers a detailed, field-proven protocol for its synthesis and purification, and outlines robust methodologies for its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important reagent.

Molecular Profile and Physicochemical Properties

3-Bromo-4-methoxyphenol is a substituted aromatic compound featuring a phenol, a methoxy group, and a bromine atom. This trifunctional arrangement makes it a valuable and versatile precursor in multi-step organic synthesis. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, while the bromine atom provides a reactive site for a wide array of cross-coupling reactions.

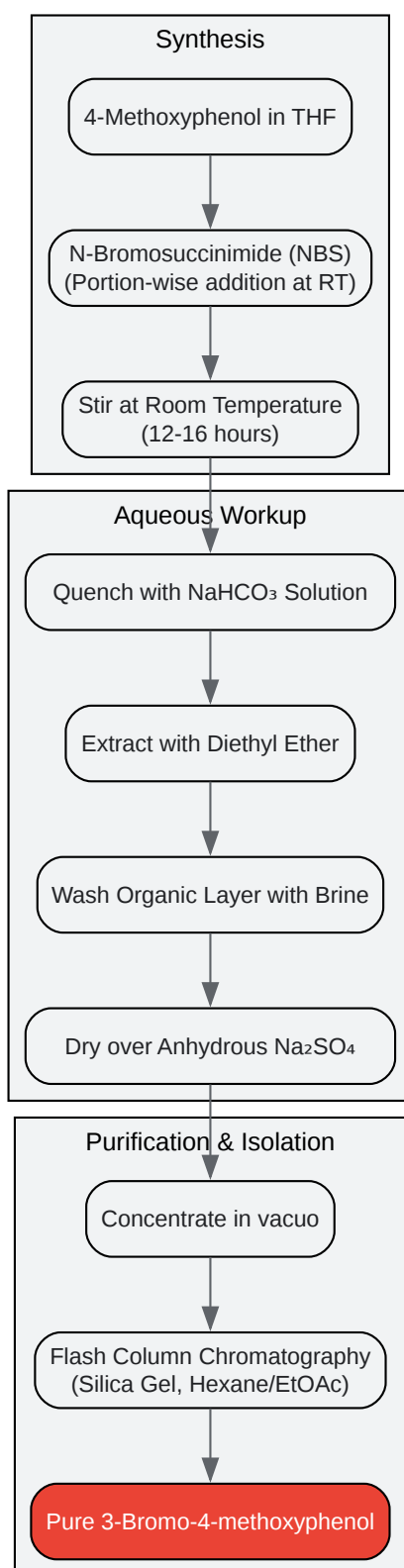
The core physicochemical properties are summarized below for quick reference.

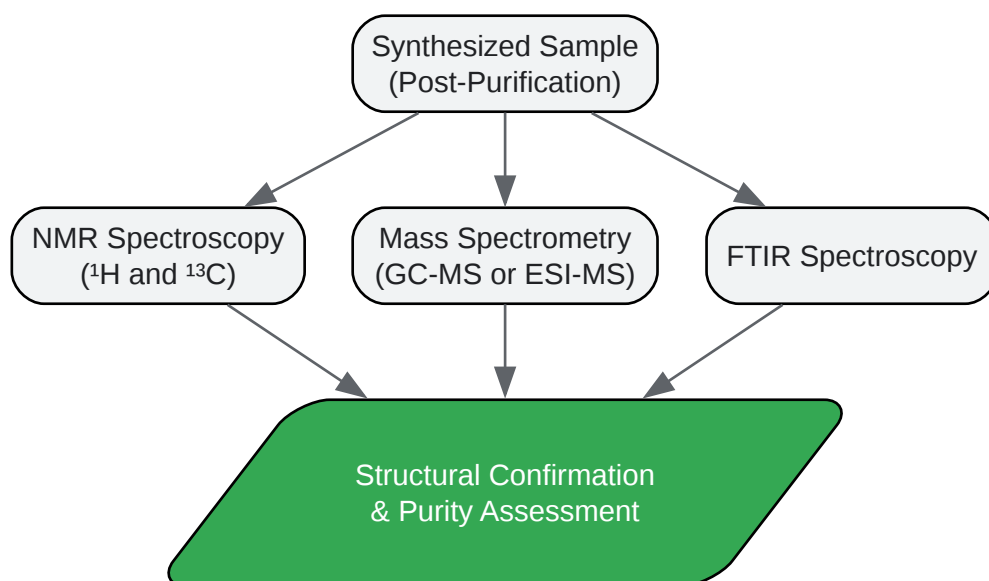
Identifier	Value	Source
IUPAC Name	3-bromo-4-methoxyphenol	PubChem[1]
CAS Number	17332-12-6	PubChem[1]
Molecular Formula	C ₇ H ₇ BrO ₂	PubChem[1]
Molecular Weight	203.03 g/mol	PubChem[1], Capot Chemical[2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)O)Br</chem>	PubChem[1]
InChI Key	NOJOUQQJSGRBMN-UHFFFAOYSA-N	PubChem[1]
Appearance	Colorless to slightly yellow crystal or powdery solid	ChemBK[3]
Solubility	Soluble in most organic solvents (e.g., ether, dichloromethane), insoluble in water	ChemBK[3]

Synthesis and Purification: A Validated Protocol

The synthesis of **3-Bromo-4-methoxyphenol** is most effectively achieved via electrophilic aromatic substitution on the commercially available precursor, 4-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing and activating. Given that the para position relative to the hydroxyl group is occupied, the electrophile (Br⁺) is directed to the ortho positions (C3 and C5). The hydroxyl group is a more potent activating group than the methoxy group, thus substitution occurs preferentially at the C3 position, which is ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy to handle, and provides a low concentration of Br₂ in situ, minimizing over-bromination.

Synthesis and Purification Workflow





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Sources

- 1. 3-Bromo-4-methoxyphenol | C₇H₇BrO₂ | CID 608815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. 4-Bromo-3-methoxyphenol [chembk.com]
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